molecular formula C13H14N2 B7974341 6-(3-Ethylphenyl)pyridin-3-amine

6-(3-Ethylphenyl)pyridin-3-amine

Cat. No.: B7974341
M. Wt: 198.26 g/mol
InChI Key: CTRODGQJEUMALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Ethylphenyl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyridine ring substituted with a 3-ethylphenyl group at the 6-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Ethylphenyl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 3-bromo-6-(3-ethylphenyl)pyridine with an amine source in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and temperatures ranging from room temperature to 120°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(3-Ethylphenyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-(3-Ethylphenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or pathways in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-(3-Ethylphenyl)pyridin-3-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

6-(3-ethylphenyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-10-4-3-5-11(8-10)13-7-6-12(14)9-15-13/h3-9H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRODGQJEUMALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.